molecular formula C12H15F3N2O2S B1305947 N-(3-((Trifluoromethyl)sulfonyl)phenyl)piperidin-4-amine CAS No. 387350-88-1

N-(3-((Trifluoromethyl)sulfonyl)phenyl)piperidin-4-amine

Cat. No.: B1305947
CAS No.: 387350-88-1
M. Wt: 308.32 g/mol
InChI Key: ROFHAFYHOWVRTC-UHFFFAOYSA-N
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Description

N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring attached to an aniline moiety, with a trifluoromethylsulfonyl group enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through reductive amination of piperidinone.

    Attachment of the Aniline Moiety: The aniline group is introduced via nucleophilic substitution reactions.

    Introduction of the Trifluoromethylsulfonyl Group: This step involves the reaction of the intermediate compound with trifluoromethanesulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethylsulfonyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The piperidine ring contributes to the compound’s overall pharmacokinetic properties, facilitating its absorption and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide
  • Guanidinium derivatives of N-(4-piperidyl)propanamides

Uniqueness

N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline stands out due to the presence of the trifluoromethylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and stability, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

N-[3-(trifluoromethylsulfonyl)phenyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c13-12(14,15)20(18,19)11-3-1-2-10(8-11)17-9-4-6-16-7-5-9/h1-3,8-9,16-17H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFHAFYHOWVRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=CC=C2)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380095
Record name N-[3-(Trifluoromethanesulfonyl)phenyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-88-1
Record name N-[3-[(Trifluoromethyl)sulfonyl]phenyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387350-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Trifluoromethanesulfonyl)phenyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-((trifluoromethyl)sulfonyl)phenyl)piperidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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